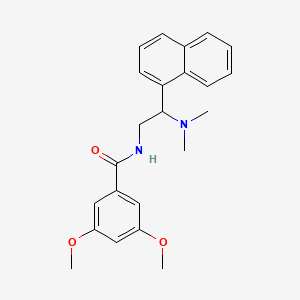

![molecular formula C19H21N3O2S B2406688 (2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone CAS No. 512839-99-5](/img/structure/B2406688.png)

(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

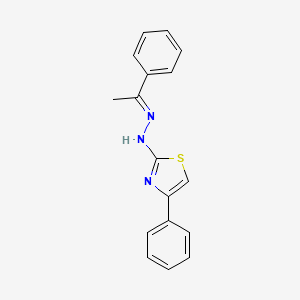

The compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a thieno[2,3-c]pyrazole moiety, which is a heterocyclic compound containing a thiophene and a pyrazole ring fused together .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the nitrogen atoms in the pyrazole ring. These sites could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .Applications De Recherche Scientifique

Antioxidant Activity

The synthesized compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. By scavenging these radicals, antioxidants contribute to overall health and may help prevent diseases associated with oxidative stress .

Water Solubility Enhancement

Compound 2 demonstrates significantly improved water solubility compared to its precursor, curcumin pyrazole. Enhanced solubility is essential for drug bioavailability, as it affects absorption and distribution within the body. Researchers have explored this property to enhance the therapeutic efficacy of the compound .

Anti-Inflammatory Properties

Given the stability of curcuminoids bearing a pyrazole ring, this compound may exhibit anti-inflammatory effects. Inflammation is implicated in various diseases, and compounds with anti-inflammatory activity are of interest for drug development .

Anti-Malarial Potential

Some curcuminoids with pyrazole rings have shown promise as anti-malarial agents. Investigating whether compound 2 shares this property could contribute to combating malaria, a global health concern .

Anti-Proliferative Effects

The compound’s potential as an anti-proliferative agent warrants further exploration. Inhibiting cell proliferation is crucial in cancer therapy, and novel compounds like this one may offer alternative treatment options .

Antiviral Activity

Considering the stability of curcuminoids, researchers have explored their antiviral properties. Investigating whether compound 2 exhibits antiviral effects could contribute to the development of new antiviral drugs .

Platelet Inhibition

Platelet inhibitors play a role in preventing blood clot formation. Exploring whether compound 2 affects platelet function could have implications for cardiovascular health .

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthase inhibitors modulate nitric oxide production, which affects blood vessel dilation and neurotransmission. Investigating whether compound 2 inhibits NOS could provide insights into its pharmacological effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-12-10-21(11-13(2)24-12)18(23)17-9-16-14(3)20-22(19(16)25-17)15-7-5-4-6-8-15/h4-9,12-13H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUFGTOPMOXKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)